molecular formula C6H5NOS2 B2631072 1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one CAS No. 68094-33-7

1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one

Cat. No.: B2631072
CAS No.: 68094-33-7
M. Wt: 171.23
InChI Key: MYBWQRMSEVRGFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This thienothiazine derivative features a fused bicyclic system containing sulfur and nitrogen atoms, a structural motif known to be associated with a wide range of pharmacological activities . Thiazine derivatives, as a class, are biologically active and play an important role in the treatment of various diseases, showing promising results as antibacterial, antifungal, antitumor, antimalarial, and anticancer agents . Specifically, thieno[2,3-b][1,4]thiazine scaffolds have been identified as a core structure in compounds with potent antitumor activity. Research has demonstrated that certain thieno-thiazin-4-one analogues exhibit antiproliferative potency against human cancer cell lines, with activity comparable to that of the established chemotherapeutic drug cisplatin . Furthermore, related tetrahydropyrido-thieno-thiazine tricyclic systems have shown potent inhibitory activity against specific cancer cell lines, such as the IGROV1 ovarian cancer cell line . This makes this compound a valuable intermediate or precursor for researchers synthesizing novel bioactive molecules for oncology and infectious disease research. The compound is offered with the following identifiers for precise documentation: CAS Number 68094-33-7, Molecular Formula C6H5NOS2, and Molecular Weight 171.24 g/mol . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-thieno[2,3-b][1,4]thiazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS2/c8-5-3-10-6-4(7-5)1-2-9-6/h1-2H,3H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBWQRMSEVRGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(S1)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1h,2h,3h Thieno 2,3 B 1 2 Thiazin 2 One

General Synthetic Strategies for Thienothiazine Ring Systems

The construction of the thieno nih.govekb.egthiazine (B8601807) skeleton generally involves the formation of either the thiophene (B33073) or the thiazine ring onto a pre-existing, suitably functionalized partner ring. The key approaches can be broadly categorized into cyclization reactions to form the thiazin-2-one ring and annulation strategies to build the thiophene ring.

Cyclization Reactions fornih.govekb.egThiazin-2-one Ring Formation

The formation of the 1,4-thiazin-2-one ring is a crucial step in the synthesis of thieno[2,3-b] nih.govekb.egthiazin-2-ones. This is typically achieved through intramolecular cyclization of a thiophene precursor bearing appropriate functional groups at the 2- and 3-positions. A common strategy involves the reaction of a 2-amino-3-mercaptothiophene derivative with a two-carbon synthon that can provide the carbonyl group and the additional carbon atom of the thiazine ring.

Another approach involves the reductive cyclization of a suitably substituted nitrothiophene. For instance, a 2-[(carboxymethyl)thio]-3-nitrothiophene derivative can undergo reduction of the nitro group to an amino group, which then spontaneously cyclizes via intramolecular amide bond formation to yield the thiazin-2-one ring.

Annulation Strategies for Thiophene Ring Integration

Annulation strategies focus on constructing the thiophene ring onto a pre-existing 1,4-thiazine derivative. While less common for the synthesis of the title compound, this approach is viable. A typical method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a compound containing an activated methylene (B1212753) group and elemental sulfur in the presence of a base. In the context of thieno[2,3-b] nih.govekb.egthiazin-2-one synthesis, a suitably functionalized 1,4-thiazin-2-one could serve as the starting point for the thiophene ring annulation.

Specific Synthetic Routes to 1H,2H,3H-thieno[2,3-b]nih.govekb.egthiazin-2-one

While specific literature detailing the synthesis of 1H,2H,3H-thieno[2,3-b] nih.govekb.egthiazin-2-one is not abundant, plausible synthetic routes can be extrapolated from the general strategies discussed above and the synthesis of analogous structures.

Multi-step Synthetic Sequences

A multi-step synthesis offers better control over the introduction of functional groups and the stereochemistry of the final product. A plausible multi-step sequence for 1H,2H,3H-thieno[2,3-b] nih.govekb.egthiazin-2-one could begin with the synthesis of a 2-aminothiophene-3-thiol. This intermediate can then be reacted with an appropriate electrophile to introduce the rest of the thiazine ring.

An alternative multi-step approach could involve the initial preparation of a 3-nitro-2-(carboxymethylthio)thiophene. This intermediate would then undergo a reductive cyclization step to form the final product. The following table outlines a hypothetical multi-step synthesis.

StepReactionReactantsReagents and ConditionsProduct
1Thiolation2-chloro-3-nitrothiopheneSodium hydrosulfide3-nitrothiophene-2-thiol
2Alkylation3-nitrothiophene-2-thiolEthyl bromoacetateEthyl 2-((3-nitrothiophen-2-yl)thio)acetate
3Reduction and CyclizationEthyl 2-((3-nitrothiophen-2-yl)thio)acetateIron powder, acetic acid1H,2H,3H-thieno[2,3-b] nih.govekb.egthiazin-2-one

Starting Materials and Precursors in Thienothiazine Synthesis

Key precursors include:

2-Aminothiophene-3-thiols: These are highly versatile intermediates as they possess the necessary nucleophilic centers for the construction of the thiazine ring.

2-Halo-3-nitrothiophenes: These compounds can be readily converted into the required precursors through nucleophilic substitution reactions.

Thiophenes with vicinal amino and carboxyl or related functional groups: These can also serve as precursors for the construction of the fused thiazine ring.

The following table lists some potential starting materials and their corresponding synthetic applications.

Starting MaterialSynthetic Application
2-Amino-3-cyanothiopheneCan be converted to a 2-amino-3-mercaptomethylthiophene, a key intermediate.
2-Chloro-3-nitrothiopheneA versatile precursor for introducing the thiol group at the 2-position.
Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylateCan be a precursor for more complex thienothiazine derivatives. nih.gov
2-Chloro-7-cyclopropyl-3-nitro-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acidA precursor for related pyrido[3',2':4,5]thieno[2,3-b] nih.govekb.egthiazines. nih.gov

Catalytic Approaches in Thienothiazine Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve efficient and selective transformations. While specific examples of palladium-catalyzed carbonylation for the direct synthesis of the 1H,2H,3H-thieno[2,3-b] researchgate.netresearchgate.netthiazin-2-one ring are not extensively documented, the principles of palladium catalysis are highly relevant for the functionalization of the parent thieno-fused systems. Palladium-catalyzed C-H activation and cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds on aromatic and heteroaromatic rings.

Direct C-H arylation, for instance, has been successfully applied to various thieno-fused heterocycles, such as thieno[3,2-b]thiophenes and thieno[2,3-b]pyrazines. mdpi.comnih.gov These reactions typically employ a palladium catalyst, like Pd(OAc)₂, often in the absence of a phosphine ligand, to couple the heteroaromatic C-H bond with an aryl halide. nih.gov The regioselectivity of these reactions is a key challenge, as multiple C-H bonds with similar reactivity may be present. mdpi.com For thieno[3,2-b]thiophene, site-selective arylation can be programmed at the C3 or C5 positions depending on the electronic properties and steric bulk of substituents already present at the C2 position. nih.govresearchgate.net This suggests that similar strategies could be developed for the selective functionalization of the thieno[2,3-b] researchgate.netresearchgate.netthiazin-2-one core, providing a pathway to novel derivatives that would be difficult to access through traditional methods.

The table below summarizes typical conditions used for the palladium-catalyzed direct arylation of related thieno-fused systems, which could serve as a starting point for developing methods for the thienothiazinone core.

Table 1: Conditions for Palladium-Catalyzed C-H Arylation of Thieno-Fused Heterocycles

SubstrateCatalyst SystemArylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Thieno[3,2-b]thiophenePd(OAc)₂Aryl BromidesKOAcDMAc150Variable nih.gov
2-Phenylthieno[3,2-b]pyridinePd(OAc)₂BromobenzeneK₂CO₃Toluene110Moderate mdpi.com
Benzo[b]thiophene 1,1-dioxidePd(OAc)₂ / Pyridine (B92270)Arylboronic AcidsCu(OAc)₂ (oxidant)1,4-Dioxane100Good nih.gov
Thieno[3,4-b]pyrazinePd(OAc)₂ / X-PhosAryl HalidesNot specifiedNot specifiedNot specifiedModerate mdpi.com

Green Chemistry Methodologies in Thiazine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Key strategies include the use of alternative energy sources, solvent-free conditions, and catalysts to improve efficiency and minimize waste.

Microwave-assisted synthesis has emerged as a significant green chemistry tool, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles. researchgate.netijpsr.comsphinxsai.com This technique has been successfully applied to the synthesis of various thiazine and benzothiazine derivatives. researchgate.netnih.gov For example, the cyclization of chalcones with thiourea to form 1,3-thiazine derivatives can be accomplished in minutes under microwave irradiation, compared to hours required for conventional heating. sphinxsai.com Similarly, the synthesis of pyrazolyl thiazine derivatives from chalcones, hydrazides, and isothiocyanates is efficiently achieved using microwave irradiation (140 W), highlighting the utility of this method for multi-component reactions. ijpsr.comresearchgate.net

Other green approaches applicable to thiazine synthesis include the use of eco-friendly solvents or solvent-free conditions. acs.org Ceric ammonium nitrate (CAN) has been used as a catalyst for the one-pot, multi-component synthesis of 1,3-thiazines in polyethylene glycol (PEG) 400, a biodegradable and recyclable solvent. nih.gov Solvent-free reactions, activated by conventional heating, microwave, or ultrasound, offer advantages by increasing reactant concentration and often simplifying product work-up. acs.org These methodologies represent promising avenues for the environmentally benign synthesis of the 1H,2H,3H-thieno[2,3-b] researchgate.netresearchgate.netthiazin-2-one core and its derivatives.

Table 2: Comparison of Conventional vs. Microwave-Assisted Thiazine Synthesis

Reaction TypeConditionsReaction TimeKey AdvantagesReference
Chalcone + Thiourea → ThiazineConventional (Reflux in Ethanol/DMF)3 hoursStandard laboratory setup sphinxsai.com
Microwave Irradiation6-8 minutesRapid reaction, energy efficient sphinxsai.com
Chalcone + Hydrazide + Isothiocyanate → Pyrazolyl ThiazineConventional (Multi-step)Hours to DaysStepwise control ijpsr.comresearchgate.net
Microwave Irradiation (One-pot)MinutesHigh efficiency, reduced steps ijpsr.comresearchgate.net

Derivatization and Functionalization Strategies of the 1H,2H,3H-thieno[2,3-b]researchgate.netresearchgate.netthiazin-2-one Core

The ability to selectively modify a core structure is fundamental to structure-activity relationship studies and the development of new materials. The thieno[2,3-b] researchgate.netresearchgate.netthiazin-2-one scaffold offers several sites for functionalization, including the thiophene ring and the nitrogen atom of the thiazine ring.

The thiophene ring is known to undergo electrophilic substitution reactions. youtube.com Theoretical studies using density functional theory (DFT) on the parent thieno[2,3-b]thiophene (B1266192) system indicate that electrophilic attack is kinetically and thermodynamically favored at the α-carbon atoms (positions adjacent to the sulfur atom) over the β-carbons. researchgate.net This suggests that electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation on the 1H,2H,3H-thieno[2,3-b] researchgate.netresearchgate.netthiazin-2-one core would likely occur on the thiophene ring, preferentially at the position ortho to the thiophene sulfur.

Furthermore, the palladium-catalyzed C-H activation methods discussed previously provide a modern alternative for functionalizing the thiophene moiety. mdpi.comrsc.org These reactions can introduce aryl or other groups with high regioselectivity, which can be controlled by the catalyst system and existing substituents.

The secondary amine nitrogen atom within the 1,4-thiazine ring is a key site for introducing structural diversity. Standard organic transformations can be employed to modify this position. N-alkylation, using alkyl halides in the presence of a base, or N-acylation, using acyl chlorides or anhydrides, would provide straightforward access to a wide range of N-substituted derivatives. These modifications can significantly alter the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability. The synthesis of various 1,4-benzothiazine derivatives often involves reactions where the nitrogen atom is functionalized, demonstrating the feasibility of this approach within related systems. nih.gov

The synthesis of analogs of the thieno[2,3-b] researchgate.netresearchgate.netthiazin-2-one core can be achieved by employing different starting materials in the initial ring-forming reactions. For example, starting with substituted 2-aminothiophenes would lead to derivatives with various functional groups on the thiophene portion of the final molecule. This approach has been used to generate libraries of related thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines. nih.govmdpi.com

A powerful strategy for creating a diverse library of analogs involves using a common intermediate that can be reacted with a variety of building blocks. For instance, a one-pot reaction starting from a 2H-thieno[2,3-d] researchgate.netnih.govoxazine-2,4(1H)-dione intermediate with various aromatic aldehydes and amines has been used to produce a wide array of 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones. nih.gov A similar divergent strategy could be envisioned for the thienothiazinone core, allowing for extensive side-chain elaboration and the rapid synthesis of numerous analogs for further investigation.

Table 3: Potential Functionalization Strategies for the Thienothiazinone Core

Reaction TypeReagentsTarget SiteExpected Outcome
Electrophilic HalogenationNBS, NCS, Br₂Thiophene Ring (α-position)Introduction of Cl, Br
NitrationHNO₃ / Ac₂OThiophene Ring (α-position)Introduction of NO₂ group
Pd-Catalyzed ArylationAr-Br, Pd(OAc)₂Thiophene Ring (C-H bond)Introduction of aryl groups
N-AlkylationR-X, Base (e.g., K₂CO₃)Thiazine NitrogenAttachment of alkyl side-chains
N-AcylationRCOCl, BaseThiazine NitrogenFormation of N-amide derivatives

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (¹H, ¹³C, 2D NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of thieno[2,3-b] chembk.commdpi.comthiazin-2-one derivatives. Through ¹H, ¹³C, and various 2D NMR experiments, the precise connectivity of atoms and the chemical environment of each nucleus can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms. For derivatives of the thieno[2,3-b] chembk.commdpi.comthiazine (B8601807) core, characteristic signals are observed. For instance, the protons of the methylene (B1212753) group in the thiazine ring typically appear as a singlet. The protons on the thiophene (B33073) ring usually present as doublets, and the NH proton of the thiazine ring shows up as a broad singlet which is exchangeable with D₂O. nih.gov In various synthesized series of related compounds, the chemical shifts provide clear evidence of the structural framework. mdpi.comnih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the lactam ring in the thiazin-2-one moiety is a key diagnostic signal, typically appearing significantly downfield. The carbons of the thiophene and thiazine rings resonate at characteristic chemical shifts, which are influenced by the substituents attached to the core structure. nih.govekb.eg

Table 1: Representative ¹H and ¹³C NMR Data for Thieno[2,3-b] chembk.commdpi.comthiazine Derivatives

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H ~3.50 s CH₂ (thiazine ring)
¹H ~7.0-7.5 d CH (thiophene ring)
¹H ~8.0-10.0 br s NH (thiazine ring)
¹³C ~35 - CH₂ (thiazine ring)
¹³C ~120-140 - Thiophene ring carbons
¹³C ~160-170 - C=O (lactam)

Note: Chemical shifts are approximate and can vary based on substituents and solvent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 1H,2H,3H-thieno[2,3-b] chembk.commdpi.comthiazin-2-one and its analogs, the IR spectrum provides clear evidence for the presence of the lactam and thioether functionalities.

A strong absorption band is typically observed in the region of 1640-1685 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) in the thiazin-2-one ring. nih.govcu.edu.eg The N-H stretching vibration of the amide group usually appears as a sharp to broad band in the range of 3100-3300 cm⁻¹. nih.govcu.edu.eg Additionally, C-S stretching vibrations associated with the thiophene and thiazine rings can be observed in the fingerprint region. The presence and position of these characteristic absorption bands provide corroborative evidence for the proposed structure. ekb.eg

Table 2: Characteristic IR Absorption Frequencies for 1H,2H,3H-thieno[2,3-b] chembk.commdpi.comthiazin-2-one

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amide) 3100 - 3300 Medium to Strong
C=O Stretch (Lactam) 1640 - 1685 Strong
C-S Stretch 600 - 800 Medium to Weak

Mass Spectrometry (MS) Techniques (e.g., LC-MS, EI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Electron Ionization-Mass Spectrometry (EI-MS) are routinely used.

The mass spectrum of 1H,2H,3H-thieno[2,3-b] chembk.commdpi.comthiazin-2-one would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 171.24 g/mol . chembk.com In high-resolution mass spectrometry (HRMS), the exact mass can be measured, allowing for the determination of the molecular formula. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule can undergo characteristic cleavages, such as the loss of CO, or fragmentation of the thiazine and thiophene rings. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. derpharmachemica.comsapub.org

Chromatographic Methods (e.g., HPLC, TLC) for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to qualitatively monitor reactions and check the purity of products. The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system. The retention factor (Rf) value is a characteristic property of the compound under specific conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique used for the quantitative analysis of purity. A solution of the compound is injected into a column packed with a stationary phase, and it is eluted with a mobile phase. The retention time is a precise and reproducible parameter for a given compound on a specific column and mobile phase combination, allowing for accurate purity determination.

X-ray Crystallography for Solid-State Structural Determination of Thienothiazine Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, the precise arrangement of atoms, bond lengths, and bond angles can be determined.

While the specific crystal structure of the parent 1H,2H,3H-thieno[2,3-b] chembk.commdpi.comthiazin-2-one may not be widely reported, X-ray crystallographic studies on related thienopyrimidine and thiazinone derivatives have been conducted. mdpi.comresearchgate.net These studies provide valuable insights into the planarity of the fused ring system and the conformation of the thiazine ring. Such data is invaluable for understanding the steric and electronic properties of this class of compounds and for computational modeling studies.

Mechanistic Organic Chemistry and Reactivity of the Thienothiazine System

Elucidation of Reaction Mechanisms in Thienothiazine Synthesis

The construction of the thieno[2,3-b] ysu.amresearchgate.netthiazin-2-one ring system can be achieved through various synthetic strategies, with the mechanism primarily revolving around the formation of the crucial C-S and C-N bonds that close the thiazine (B8601807) ring. The specific pathway is highly dependent on the nature of the starting materials and the reaction conditions employed.

One of the most common approaches involves the reaction of an activated aminothiophene derivative with a suitable C2 synthon containing a sulfur atom. For instance, the synthesis of 2H-benzo[b] ysu.amresearchgate.netthiazin-3(4H)-one derivatives, which are analogous to the thienothiazine system, often proceeds through the reaction of 2-aminobenzenethiols with reagents like ethyl 2-bromoalkanoates or 2-chloroacetic acid. nih.gov The mechanism for this transformation typically begins with the nucleophilic attack of the thiol group onto the electrophilic carbon of the bromo- or chloro-substituted reagent, followed by an intramolecular nucleophilic acyl substitution where the amino group attacks the ester or carboxylic acid carbonyl, leading to cyclization and formation of the thiazine ring.

Another important mechanistic paradigm is the cyclization of pre-functionalized thiophene (B33073) precursors. For example, the synthesis of 2-aminothieno[2,3-d] ysu.amnih.govthiazin-4-ones has been achieved by the acid-catalyzed cyclization of ethyl 2-benzoylthioureidothiophen-3-carboxylates. nih.gov In this intramolecular process, treatment with a strong acid like concentrated sulfuric acid or polyphosphoric acid likely protonates the carbonyl oxygen of the benzoyl group, enhancing the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the thiophene ring or the ester group, leading to the formation of the thiazinone ring. nih.gov

Analogous to phenothiazine (B1677639) synthesis, mechanisms involving metal-catalyzed cross-coupling reactions or rearrangement processes are also plausible. The Ullmann cyclization and the Smiles rearrangement are two key mechanistic pathways in the synthesis of related diaryl sulfide (B99878) systems. researchgate.net The Smiles rearrangement, in particular, is an intramolecular nucleophilic aromatic substitution that could be relevant in constructing the thienothiazine core from appropriately substituted thiophene precursors. researchgate.net

Synthetic Strategy Key Reactants Proposed Mechanism Reference(s)
Cyclocondensation2-Aminothiophenethiol analog + α-halo ester/acidS-alkylation followed by intramolecular N-acylation nih.gov
Intramolecular Cyclization2-Acylthioureidothiophen-3-carboxylateAcid-catalyzed nucleophilic attack and cyclization nih.gov
Ullmann-type CouplingHalogenated aminothiophene + thiolCopper-catalyzed C-S bond formation followed by cyclization researchgate.netmdpi.com
Smiles RearrangementActivated thiophene system with appropriate side chainIntramolecular nucleophilic aromatic substitution researchgate.net

Ring-Opening and Rearrangement Processes of Thienothiazine Derivatives

The stability of the thieno[2,3-b] ysu.amresearchgate.netthiazin-2-one ring system is generally robust; however, under specific conditions, its derivatives can undergo ring-opening or rearrangement reactions. These transformations are often driven by the release of ring strain, the formation of more stable aromatic systems, or the influence of powerful reagents.

While specific examples of ring-opening for the 1H,2H,3H-thieno[2,3-b] ysu.amresearchgate.netthiazin-2-one are not extensively documented, analogies can be drawn from related heterocyclic systems. For instance, the treatment of certain N-substituted 1,2-benzothiazine derivatives can lead to Gabriel-Colman type rearrangements. mdpi.com Such processes typically involve base-mediated cleavage of a C-N or C-S bond within the thiazine ring, followed by recyclization to form a different heterocyclic or open-chain product.

The Smiles rearrangement is a well-documented process in the synthesis of phenothiazines and related heterocycles and represents a key rearrangement pathway. researchgate.net This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group. In the context of thienothiazines, a Smiles rearrangement could potentially occur during synthesis, where an intermediate diaryl sulfide rearranges to a more stable diarylamine before cyclizing to form the final thienothiazine product. researchgate.net

Ring-opening can also be initiated by reductive or oxidative cleavage. Strong reducing agents might cleave the relatively weak S-N or S-C bonds. Conversely, harsh oxidative conditions, beyond simple oxidation of the sulfur atom, could lead to the degradation and opening of the thiazine ring.

Process Description Driving Force Relevant Analogy
Ring-Opening Cleavage of the thiazine ring, often under harsh acidic, basic, or reductive conditions.Release of ring strain, formation of stable intermediates.Ring-opening of aziridines to form thiazinanes. semanticscholar.org
Smiles Rearrangement Intramolecular nucleophilic aromatic substitution, often preceding cyclization.Formation of a more thermodynamically stable intermediate.Phenothiazine synthesis from o-aminodiphenyl sulfides. researchgate.net
Gabriel-Colman Rearrangement Base-induced rearrangement of N-substituted phthalimide (B116566) derivatives.Formation of a different heterocyclic system.Rearrangement of 2-(phenacyl)-2H-benzisothiazol-3-on 1,1-dioxides. mdpi.com

Electrophilic and Nucleophilic Substitution Reactions on the Thieno[2,3-b]ysu.amresearchgate.netthiazin-2-one Scaffold

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is less common on the electron-rich thiophene ring unless it is activated by strong electron-withdrawing groups. The synthesis of related dithieno ysu.amresearchgate.netthiazines has been shown to proceed via nucleophilic aromatic substitution where a nitro group activates the ring, facilitating displacement by a nucleophile. mdpi.com In the thieno[2,3-b] ysu.amresearchgate.netthiazin-2-one system, the introduction of a nitro or other strongly deactivating group onto the thiophene ring could enable SNAr reactions. The lactam moiety within the thiazine ring also presents a site for nucleophilic attack, potentially leading to ring-opening rather than substitution under harsh conditions.

Cycloaddition Reactions Involving Thienothiazine Moieties

The fused π-system of thieno[2,3-b] ysu.amresearchgate.netthiazin-2-one derivatives can potentially participate in cycloaddition reactions, acting as either a diene or a dienophile, depending on the reaction partner and conditions. These reactions provide a powerful method for constructing more complex, polycyclic architectures.

A relevant example is the Rh(III)-catalyzed formal [4+2] cycloaddition observed with thieno[2,3-b]quinoline-2-carboxylic acid and internal alkynes. mdpi.com In this process, C-H activation of the thiophene ring initiates the cycloaddition, leading to the formation of a new fused ring. This suggests that the thiophene portion of the thieno[2,3-b] ysu.amresearchgate.netthiazin-2-one scaffold could undergo similar transition-metal-catalyzed cycloadditions.

Furthermore, related benzothiazine systems have been shown to act as heterodienes in inverse electron demand Diels-Alder (ihDA) reactions. unimib.it Electron-poor N-substituted-1H-benzo[c] ysu.amnih.govthiazin-4-one-2,2-dioxides react readily with electron-rich dienophiles like glycals to form complex glyco-fused derivatives. unimib.it This reactivity highlights the potential of the thiazine portion of the thienothiazine system, particularly when activated with electron-withdrawing groups, to participate as the diene component in [4+2] cycloadditions.

Cycloaddition Type Role of Thienothiazine Reaction Partner Potential Outcome Reference (Analogy)
Formal [4+2] Cycloaddition Diene (thiophene part)AlkynesFormation of a new annulated ring mdpi.com
Inverse Electron Demand Diels-Alder Heterodiene (thiazine part)Electron-rich alkenes (e.g., enamines, glycals)Fused polycyclic heterocyclic systems unimib.it

Oxidative Transformations of the Sulfur Atom in the Thiazine Ring

The thieno[2,3-b] ysu.amresearchgate.netthiazin-2-one system contains two sulfur atoms, one in the thiophene ring and one in the thiazine ring, both of which are susceptible to oxidation. The oxidation state of the sulfur atoms significantly modifies the electronic properties, geometry, and stability of the molecule.

The oxidation of sulfur atoms in thieno[2,3-b]thiophene (B1266192) derivatives to the corresponding sulfoxides (S=O) and sulfones (SO₂) is well-established. ysu.amnih.gov Potent oxidizing agents like the HOF·CH₃CN complex can effectively transform the thiophene sulfur to the sulfonyl group under mild conditions, often in high yields. ysu.amnih.gov Similarly, m-chloroperoxybenzoic acid (m-CPBA) is commonly used for such transformations. mdpi.com

In the thieno[2,3-b] ysu.amresearchgate.netthiazin-2-one molecule, the sulfur atom in the thiazine ring is a sulfide and is generally more susceptible to oxidation than the aromatic sulfur of the thiophene ring. Careful control of stoichiometry and reaction conditions allows for selective oxidation. Using one equivalent of an oxidizing agent like m-CPBA would likely lead to the formation of the corresponding sulfoxide (B87167) at the thiazine sulfur. The use of excess oxidant would lead to the sulfone and could also oxidize the thiophene sulfur, resulting in a sulfone-sulfone dioxide derivative.

The oxidation of the sulfur atom from a sulfide to a sulfoxide or sulfone dramatically alters its electronic character from an electron-donating group to a powerful electron-withdrawing group. mdpi.com This transformation has profound effects on the molecule's properties, including its absorption and emission spectra, crystal packing, and thermal stability. mdpi.com

Oxidizing Agent Stoichiometry Likely Product(s) Reference(s)
m-CPBA~1 equivalentThiazine sulfoxide mdpi.com
m-CPBA>2 equivalentsThiazine sulfone mdpi.com
HOF·CH₃CN1-2 equivalentsThiazine sulfone, potentially thiophene sulfone ysu.amnih.gov
KMnO₄VariableThiazine sulfone (as seen in 1,3-thiazinan-4-ones) nih.gov

Computational Chemistry and Theoretical Investigations of 1h,2h,3h Thieno 2,3 B 1 2 Thiazin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and predicting the reactivity of thieno wum.edu.pkresearchgate.netthiazine (B8601807) systems. These methods allow for the detailed analysis of molecular orbitals and electrostatic potential, which are key to understanding chemical behavior.

DFT studies on related thiazine and thienopyridine derivatives have been used to analyze frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netarabjchem.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. researchgate.net For instance, studies on a series of thieno[2,3-b:4,5-b′]dipyridine compounds revealed low energy gaps ranging from 2.32 to 3.39 eV, indicating high reactivity. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to identify sites susceptible to electrophilic and nucleophilic attack. In theoretical studies of thiazine derivatives, MEP analysis has shown that nitrogen and sulfur atoms of the thiazine ring can act as nucleophilic and electrophilic sites, respectively. researchgate.net Global reactivity descriptors, such as chemical hardness (η), electrophilicity index (ω), and electronegativity (χ), are also calculated from DFT to quantify the reactivity and stability of these molecules. researchgate.net This theoretical framework suggests that for the 1H,2H,3H-thieno[2,3-b] wum.edu.pkresearchgate.netthiazin-2-one core, the heteroatoms would be the primary sites of interaction.

Table 1: Key Parameters from DFT Calculations for Heterocyclic Compounds

Parameter Description Significance in Reactivity Prediction
HOMO Energy Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO A smaller gap implies higher chemical reactivity and lower kinetic stability. researchgate.net
Electronegativity (χ) A measure of the power of an atom or group of atoms to attract electrons. Influences the polarity of bonds and the nature of intermolecular interactions.
Chemical Hardness (η) Resistance to change in electron distribution or charge transfer. A higher value indicates greater stability and lower reactivity. researchgate.net

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Quantifies the electrophilic nature of a compound. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely applied in drug design to understand how ligands like thieno wum.edu.pkresearchgate.netthiazine derivatives might interact with biological targets such as proteins or DNA.

For the closely related thieno[2,3-d]pyrimidin-4(3H)-one scaffold, molecular docking studies have been conducted to assess their potential as anticancer agents. wum.edu.pkwum.edu.pk These studies predict the binding affinity, typically expressed as a binding energy (ΔG in kcal/mol), and visualize the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site of the target. For example, derivatives of thieno[2,3-d]pyrimidin-4(3H)-one showed high binding affinities with DNA and the 3ERT protein, a target relevant to breast cancer. wum.edu.pkwum.edu.pk Similarly, docking studies of 1,3-thiazine derivatives against bacterial enzymes like E. coli Glucosamine-6P Synthase have been performed to evaluate their antimicrobial potential. actascientific.com

These computational experiments are crucial for identifying potential lead compounds and understanding their mechanism of action at a molecular level before undertaking more resource-intensive experimental assays. researchgate.net

Table 2: Examples of Molecular Docking Results for Thieno-Heterocycles

Compound Class Target Binding Affinity (ΔG, kcal/mol) Reference
Thieno[2,3-d]pyrimidin-4(3H)-one Derivative (AK-1) DNA -6.3 wum.edu.pk
Thieno[2,3-d]pyrimidin-4(3H)-one Derivative (AK-2) DNA -6.4 wum.edu.pk
Thieno[2,3-d]pyrimidin-4(3H)-one Derivative (AK-1) 3ERT Protein -7.0 wum.edu.pk
Thieno[2,3-d]pyrimidin-4(3H)-one Derivative (AK-4) 3ERT Protein -6.9 wum.edu.pk

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Prediction

Molecular Dynamics (MD) simulations provide detailed information about the behavior of molecules over time. For thieno wum.edu.pkresearchgate.netthiazine derivatives, MD simulations are used to analyze the conformational flexibility of the molecule and to assess the stability of ligand-target complexes predicted by molecular docking.

In studies of related thienopyrimidine derivatives, MD simulations have been employed to investigate the stability of the compound within the binding pocket of a target protein. ekb.egekb.eg These simulations can reveal how the ligand and protein adapt to each other and maintain their binding interactions over a period of time, typically nanoseconds. nih.gov The results can confirm the stability of key hydrogen bonds or other interactions, providing a more dynamic and realistic picture than the static view offered by docking. nih.gov

Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energy from MD simulation trajectories, offering a more accurate estimation of binding affinity that correlates well with experimental biological activity. ekb.eg

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, especially DFT, are also employed to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for confirming the chemical structure of newly synthesized compounds by comparing theoretical data with experimental results.

The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com Theoretical calculations of NMR spectra for various heterocyclic compounds have shown good agreement with experimental data, aiding in the correct assignment of spectral peaks. nih.gov

Similarly, harmonic vibrational frequencies can be calculated to predict the IR spectrum. These calculated frequencies and their corresponding intensities can be compared with experimental IR spectra to identify characteristic functional group vibrations. nih.govnih.gov For complex molecules, this computational support is invaluable for structural elucidation.

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Related Heterocycle

Property Experimental Value Calculated Value Method Reference
¹H NMR Chemical Shift (ppm) Varies by proton Deviations typically within -0.15 to +0.10 ppm GIAO/DFT mdpi.com
¹³C NMR Chemical Shift (ppm) Varies by carbon Good correlation with experimental shifts GIAO/DFT mdpi.com

In Silico Lipophilicity Assessment and its Correlation with Biological Research Outcomes

Lipophilicity is a critical physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of a potential drug molecule. It is often expressed as the logarithm of the partition coefficient (log P), which measures a compound's distribution between an oily and an aqueous phase.

In silico methods provide a rapid way to estimate log P values for compounds like 1H,2H,3H-thieno[2,3-b] wum.edu.pkresearchgate.netthiazin-2-one. Various computational models are available to calculate log P (CLogP), which are then correlated with experimental data obtained from techniques like reversed-phase thin-layer chromatography (RP-TLC). nih.govnih.gov

Studies on thieno-1,3-thiazine derivatives have demonstrated that lipophilicity plays a significant role in their biological activity, such as anticancer effects. researchgate.net By analyzing the relationship between calculated lipophilicity and observed biological outcomes, researchers can design new derivatives with optimized properties for better membrane permeability and target engagement. This correlation is a key aspect of modern drug discovery, allowing for the rational design of more effective therapeutic agents. nih.gov

Pre Clinical Biological Activity Research and Mechanistic Studies of Thienothiazine Derivatives

Investigation of Antimicrobial Activities

Thienothiazine derivatives and related fused heterocyclic systems, such as thienopyrimidines and thienopyridines, have been the subject of extensive research due to their significant potential as antimicrobial agents. These investigations have unveiled a broad spectrum of activity against various pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Derivatives of the thieno-fused heterocyclic systems have demonstrated notable efficacy against a range of bacterial pathogens. Studies on thieno[2,3-d]pyrimidinediones revealed potent activity against multi-drug resistant Gram-positive organisms. nih.gov Two compounds, in particular, showed significant antibacterial effects with Minimum Inhibitory Concentration (MIC) values between 2–16 mg/L against strains like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov However, their activity against Gram-negative bacteria was found to be weak, with MIC values generally ranging from 16 to over 32 mg/L. nih.gov

In a different study, a series of thieno[2,3-b]thiophene (B1266192) derivatives were synthesized and evaluated. One compound, 5,5'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile), was found to be as potent as the standard drug Penicillin G against the Gram-positive bacterium Staphylococcus aureus. nih.govresearchgate.net Furthermore, this derivative showed greater potency than streptomycin (B1217042) against the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli. nih.govresearchgate.net

Similarly, research into thieno[2,3-b]pyridine-based compounds identified a derivative (compound 3c) with promising broad-spectrum antimicrobial activity, exhibiting MIC values in the range of 4-16 μg/mL against a panel of bacteria. ekb.eg Another study on new thieno[2,3-b]pyridine (B153569) analogues also reported potent activity against both Gram-positive S. aureus and Gram-negative E. coli, with IC50 values ranging from 14.2 ± 0.41 to 24.3 ± 0.74 µg/mL. arabjchem.org Conversely, certain thieno[2,3-b] nih.govresearchgate.netdithiine-1,1-dioxide derivatives that were tested against S. aureus and E. coli showed insignificant activity, with MIC values exceeding 100 μM. yu.edu.joresearchgate.net

Antibacterial Activity of Thieno-Derivatives
Compound ClassBacterial Strain(s)Activity (MIC/IC50)Reference
Thieno[2,3-d]pyrimidinedionesMRSA, VRSA, VRE (Gram-positive)2–16 mg/L nih.gov
Thieno[2,3-d]pyrimidinedionesGram-negative bacteria16 to >32 mg/L nih.gov
Thieno[2,3-b]thiophene derivative (5d)Staphylococcus aureusEquipotent to Penicillin G nih.govresearchgate.net
Thieno[2,3-b]thiophene derivative (5d)Pseudomonas aeruginosa, Escherichia coliMore potent than Streptomycin nih.govresearchgate.net
Thieno[2,3-b]pyridine derivative (3c)Various bacteria4–16 μg/mL ekb.eg
Thieno[2,3-b]pyridine analoguesS. aureus, E. coliIC50: 14.2–24.3 µg/mL arabjchem.org
Thieno[2,3-b] nih.govresearchgate.netdithiine-1,1-dioxidesS. aureus, E. coli>100 μM yu.edu.joresearchgate.net

The antifungal potential of thieno-derivatives has also been a key area of investigation. The same thieno[2,3-b]thiophene derivative that showed strong antibacterial activity also demonstrated significant antifungal properties. nih.govresearchgate.net It was found to be more potent than the standard drug Amphotericin B against Geotricum candidum and equipotent to it against Syncephalastrum racemosum. nih.govresearchgate.net

Thieno[2,3-b]pyridine-based compounds have also shown promise. One study found that the most potent derivative exhibited MIC values between 4-16 μg/mL against a panel of five fungal strains. ekb.eg Another investigation into thienopyridine analogues reported potent activity against Candida albicans, with IC50 values ranging from 19.2 ± 0.58 to 23.4 ± 0.65 µg/mL. arabjchem.org Furthermore, research has suggested that 1,4-thiazines are potential lead compounds for new antifungal agents, with one study highlighting a sulfamethoxazole-substituted 1,4-thiazine derivative for its high antifungal activity. researchgate.net

Antifungal Activity of Thieno-Derivatives
Compound ClassFungal Strain(s)Activity (MIC/IC50)Reference
Thieno[2,3-b]thiophene derivative (5d)Geotricum candidumMore potent than Amphotericin B nih.govresearchgate.net
Thieno[2,3-b]thiophene derivative (5d)Syncephalastrum racemosumEquipotent to Amphotericin B nih.govresearchgate.net
Thieno[2,3-b]pyridine derivative (3c)Various fungi4–16 μg/mL ekb.eg
Thienopyridine analoguesCandida albicansIC50: 19.2–23.4 µg/mL arabjchem.org
Sulfamethoxazole substituted 1,4-thiazineVarious fungiHighest activity in its class researchgate.net

A significant focus of research has been the evaluation of thieno-derivatives against Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. A study on 2-substituted 5,6,7,8-tetrahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidin-4-amine analogues identified a particularly active compound (5c). nih.gov This derivative demonstrated high potency against the non-replicative form of MTB, achieving a 2.7 log reduction in bacteria at a concentration of 10 μg/mL, which was more effective than the first-line drugs isoniazid (B1672263) (1.2 log reduction) and rifampicin (B610482) (2.0 log reduction) at the same concentration. nih.gov

Screening of thieno[2,3-b]pyridine-2-carboxamides also yielded promising candidates with MIC values below 1.0 µM against MTB. digitellinc.com Similarly, an investigation of various thieno[2,3-d]pyrimidin-4(3H)-ones against M. tuberculosis H37Ra and M. bovis BCG found two compounds (13b and 29e) with very promising activity against active MTB, recording MIC90 values of 2.51 μg/mL and 2.07 μg/mL, respectively. researchgate.net In contrast, certain thieno[2,3-b] nih.govresearchgate.netdithiine-1,1-dioxide derivatives were tested and showed insignificant activity (MIC > 100 μM) against MTB. yu.edu.joresearchgate.net

Understanding the mechanism of action is crucial for drug development. For thieno-derivatives, several molecular targets have been identified. One of the most significant targets for antitubercular agents is the enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall. researchgate.netresearchgate.net Benzothiazinones (BTZs), a related class of compounds, are known to inhibit DprE1. researchgate.net The mechanism involves the reduction of the compound's nitro group by the enzyme's flavin cofactor, leading to a reactive intermediate that covalently binds to a cysteine residue in the active site, thereby inactivating the enzyme. researchgate.net

Another identified mechanism involves the inhibition of alanine (B10760859) dehydrogenase. The potent antitubercular thieno[2,3-d]pyrimidine (B153573) derivative 5c was found to inhibit the MTB alanine dehydrogenase enzyme with an IC50 of 1.82±0.42 μM. nih.gov

For broader antibacterial activity, DNA gyrase (a type II topoisomerase) is a well-established target. Molecular docking studies have suggested that thienopyridine analogues may exert their antibacterial effects by inhibiting E. coli DNA gyrase B. arabjchem.org Furthermore, a recent study identified hexahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine derivatives as inhibitors of human topoisomerase II, a related enzyme, indicating that this enzyme family is a plausible target for this class of compounds. nih.gov

Investigation of Anticancer and Antiproliferative Activities

Beyond their antimicrobial properties, thieno-fused heterocyclic compounds have emerged as a promising scaffold for the development of novel anticancer agents. Numerous studies have documented their cytotoxic and antiproliferative effects across a wide array of human cancer cell lines.

A diverse range of thieno-derivatives has been synthesized and evaluated for anticancer activity. A unique thieno[2,3-c]pyrazole derivative, Tpz-1, demonstrated potent and selective cytotoxic effects, with 50% cytotoxic concentrations (CC50) below 1 µM in 14 out of 17 tested human cancer cell lines. mdpi.com This compound showed particular selectivity towards leukemia cell lines. mdpi.com

A large-scale study involving 79 derivatives of thieno[2,3-b]quinolines and related structures tested their antiproliferative activity against human colon (HCT116), breast (MDA-MB-468), and breast (MDA-MB-231) cancer cell lines. nih.gov The eight most potent compounds were active against all cell lines, with IC50 values in the nanomolar range (80-250 nM). nih.gov

Other studies have focused on specific cancer types. Thieno[3,2-d]thiazole derivatives were tested against breast (MCF-7) and liver (HepG-2) cancer cells, with one precursor compound showing cytotoxicity equipotent to the standard drug doxorubicin. nih.gov Thieno[2,3-b]pyridine-based compounds were also effective against these cell lines, with the most potent derivative showing an IC50 of 3.12 µM against HepG-2 cells. ekb.eg In another study, newly synthesized thieno[2,3-b]pyridine compounds were tested on the T24 bladder cancer cell line, with one inhibitor showing an IC50 of 2.672 µg/mL after 48 hours. unist.hr

Screening through the National Cancer Institute's 60-cell line panel (NCI-60) has also been utilized. An evaluation of thieno[2,3-d]pyrimidine-4(3H)-ones identified 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one as a highly active compound, showing particular sensitivity against the MDA-MB-435 melanoma cell line. nih.gov Similarly, fifteen hexahydrobenzo researchgate.netnih.govthieno[2,3-d]pyrimidine derivatives were evaluated across the NCI-60 panel, with one compound showing remarkable growth-inhibiting activity, warranting further investigation. nih.gov

Anticancer and Antiproliferative Activity of Thieno-Derivatives
Compound ClassCancer Cell Line(s)Activity (IC50/CC50)Reference
Thieno[2,3-c]pyrazole (Tpz-1)Panel of 17 cancer lines (esp. Leukemia)CC50 < 1 µM in 14 lines mdpi.com
Thieno[2,3-b]quinolinesHCT116, MDA-MB-468, MDA-MB-231IC50: 80–250 nM nih.gov
Thieno[3,2-d]thiazole derivativeMCF-7, HepG-2Equipotent to Doxorubicin nih.gov
Thieno[2,3-b]pyridine derivative (4b)HepG-2IC50: 3.12 µM ekb.eg
Thieno[2,3-b]pyridine derivative (4b)MCF-7IC50: 20.55 µM ekb.eg
2-MercaptothienopyrimidinesMCF-7IC50: 3.25–7 μg/ml ekb.eg
Thieno[2,3-b]pyridine inhibitor 5T24 (Bladder)IC50: 2.672 µg/mL (48h) unist.hr
Thieno[2,3-d]pyrimidin-4(3H)-oneMDA-MB-435 (Melanoma)Growth Percent = -31.02% nih.gov

Research on Molecular Targets and Cellular Pathways (e.g., DNA synthesis inhibition, kinase inhibition)

Thienothiazine derivatives have been the subject of pre-clinical research to elucidate their mechanisms of action at the molecular and cellular levels. Studies have indicated that these compounds can interfere with fundamental cellular processes, including DNA synthesis and kinase signaling pathways, which are often dysregulated in various diseases.

One area of investigation has been the ability of thienothiazine derivatives to inhibit DNA synthesis, a key process in cell proliferation. For instance, certain 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one derivatives have demonstrated the capacity to decrease DNA synthesis in cancer cells. researchgate.netnih.govnih.gov This inhibition of DNA synthesis is a crucial mechanism contributing to their antiproliferative effects. Specifically, one compound, referred to as BChTT, was found to inhibit the proliferation of lung cancer A549, colon cancer HT-29, and glioma C6 cells in a concentration-dependent manner. nih.govresearchgate.net This effect was linked to a reduction in DNA synthesis and subsequent cell cycle arrest. nih.gov

Kinase inhibition is another significant molecular target for thienothiazine derivatives. Kinases are pivotal enzymes in cellular signaling, and their aberrant activity is a hallmark of many cancers. Thieno[2,3-d]pyrimidine derivatives, which share a similar heterocyclic core, have been explored for their kinase inhibitory activities. researchgate.net Research has identified thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine derivatives as inhibitors of various kinases, including Pim-1 and VEGFR-2. cu.edu.egnih.gov For example, certain 5-bromo-thieno[2,3-b]pyridines were prepared and evaluated as Pim-1 inhibitors, with some compounds showing moderate inhibitory activity. cu.edu.eg Furthermore, a series of thieno[2,3-d]pyrimidine derivatives were designed and synthesized as potent VEGFR-2 kinase inhibitors. nih.gov The potential for thienothiazines to act as kinase inhibitors is also supported by broader research into related heterocyclic compounds. For example, some thiazolyl-pyrazole compounds have been identified as potential anticancer agents through EGFR inhibition. nih.gov

The following table summarizes the observed effects of thienothiazine derivatives on molecular targets and cellular pathways:

Derivative ClassMolecular Target/Cellular PathwayObserved EffectCell Lines
2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-onesDNA SynthesisInhibitionA549 (lung cancer), HT-29 (colon cancer), C6 (glioma) researchgate.netnih.govnih.gov
Thieno[2,3-b]pyridinesPim-1 KinaseInhibitionNot specified in abstract cu.edu.eg
Thieno[2,3-d]pyrimidinesVEGFR-2 KinaseInhibitionNot specified in abstract nih.gov

Investigation of Anti-inflammatory and Analgesic Activities

The anti-inflammatory and analgesic properties of thienothiazine derivatives have been a significant focus of pharmacological research. These studies aim to understand the structure-activity relationships that govern these effects and to identify the underlying mechanisms of action.

A study on a series of thienothiazine derivatives established a correlation between their chemical structure and their anti-inflammatory and analgesic effects. nih.gov The introduction of specific substituents on the thienothiazine core was found to significantly influence the biological activity. For instance, the presence of a chloro (Cl) or trifluoromethyl (CF3) group at the 6-position of the thiophene (B33073) ring led to a notable increase in both anti-inflammatory and analgesic activities. nih.gov Conversely, the introduction of a hydroxyl (OH) group at the same position did not enhance these activities. nih.gov The nature of the substituent at the 4-position of the thiazine (B8601807) ring also played a crucial role, with hydroxyl or ester groups contributing to high pharmacological potential, while ether and amide substituents resulted in a significant loss of activity. nih.gov

The mechanism underlying the anti-inflammatory and analgesic effects of these compounds has been linked to the inhibition of prostaglandin (B15479496) E2 (PGE2) biosynthesis. nih.gov A good correlation was observed between the reduction of carrageenan-induced edema (a model of inflammation) and scalded hyperalgesia (a model of pain) and the inhibition of PGE2 biosynthesis in vitro. nih.gov

The following table presents a summary of the structure-activity relationship findings for the anti-inflammatory and analgesic activities of thienothiazine derivatives:

Structural ModificationPositionEffect on Anti-inflammatory ActivityEffect on Analgesic Activity
Introduction of Cl or CF36 of thiophene ringIncreasedIncreased nih.gov
Introduction of OH6 of thiophene ringNo significant changeNo significant change nih.gov
Introduction of OH or ester4 of thiazine ringHigh pharmacological potentialHigh pharmacological potential nih.gov
Introduction of ether or amide4 of thiazine ringSignificant loss of activitySignificant loss of activity nih.gov

Furthermore, research on related thieno[2,3-d]pyrimidine derivatives has also demonstrated their potential for anti-inflammatory and analgesic activities. researchgate.net Some of these compounds exhibited moderate anti-inflammatory activity and good to excellent analgesic effects. researchgate.net Thieno[2,3-b]thiophenes have also been noted for their anti-inflammatory and analgesic properties. researchgate.netnih.gov

Research on Enzyme Inhibition

Acetylcholinesterase (AChE) Inhibition Studies

While direct studies on "1H,2H,3H-thieno[2,3-b] researchgate.netnih.govthiazin-2-one" as an acetylcholinesterase (AChE) inhibitor are not prominent in the provided search results, research on structurally related compounds highlights the potential of the broader thienothiazine and benzothiazine classes as AChE inhibitors.

For example, a series of 2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one derivatives were designed and synthesized as potential AChE inhibitors. nih.gov In vitro enzyme inhibition assays revealed that these compounds were more effective against AChE than butyrylcholinesterase (BChE). nih.gov Molecular docking studies of these compounds identified key interactions with the active site of AChE, including hydrogen bonds with Ser293 and Phe295, and π-π interactions with Tyr337 and Trp86. nih.gov

Furthermore, research into thieno[2,3-b]pyridines, which are structurally similar to thienothiazines, has also shown promise in the area of AChE inhibition. researchgate.net These findings suggest that the thieno-fused heterocyclic scaffold can be a valuable template for the design of novel AChE inhibitors.

Kinase Inhibition Research

The inhibition of kinases is a key area of investigation for thienothiazine and related heterocyclic compounds due to the central role of kinases in cell signaling and disease.

Several studies have focused on thieno[2,3-d]pyrimidine derivatives as kinase inhibitors. These compounds have been explored for their ability to target various protein kinases, demonstrating their potential as anticancer agents. researchgate.net For instance, a series of thieno[2,3-d]pyrimidine-based derivatives were developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov

Thieno[2,3-b]pyridine derivatives have also been investigated as kinase inhibitors. One study reported the synthesis of 5-bromo-thieno[2,3-b]pyridines as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. cu.edu.eg Two compounds from this series demonstrated moderate Pim-1 inhibitory activity with IC50 values of 35.7 and 12.71 μM. cu.edu.eg

The following table summarizes the kinase inhibition data for thieno-fused pyrimidine (B1678525) and pyridine (B92270) derivatives:

Compound ClassTarget KinaseKey Findings
Thieno[2,3-d]pyrimidinesVEGFR-2Potent inhibitory activity. nih.gov
Thieno[2,3-b]pyridinesPim-1Moderate inhibitory activity with IC50 values of 35.7 and 12.71 μM for two compounds. cu.edu.eg

Other Enzyme Systems

Beyond kinases and cholinesterases, derivatives of the thieno-fused thiazine scaffold have been shown to inhibit other important enzyme systems.

One such class of compounds, 3-substituted thieno[2,3-b] researchgate.netnih.govthiazine-6-sulfonamides, has been identified as a novel class of topically active carbonic anhydrase inhibitors. nih.gov These compounds were found to be excellent in vitro inhibitors of carbonic anhydrase II. nih.gov

Additionally, thieno[2,3-d] nih.govontosight.aioxazin-4-ones, which are structurally related to the thienothiazine core, have been synthesized and evaluated as inhibitors of human leukocyte elastase. nih.gov The most potent inhibitors in this series exhibited Ki values lower than 11 nM. nih.gov The mechanism of inhibition involves the formation of an acyl-enzyme intermediate. nih.gov

Studies on Modulation of Cellular Processes

Research into thienothiazine derivatives has extended to their effects on various cellular processes, particularly those relevant to cancer biology.

A notable example is the investigation of a derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one, referred to as BChTT. nih.govresearchgate.net This compound was found to inhibit the proliferation of several cancer cell lines, including lung (A549), colon (HT-29), and glioma (C6) cells, in a concentration-dependent manner. nih.govresearchgate.net A key finding from this research was that BChTT induced cell cycle arrest in the G0/G1 phase in the treated cancer cells. nih.govresearchgate.net This cell cycle arrest is a crucial mechanism for preventing cancer cell proliferation.

The study further elucidated the molecular mechanism behind this effect, demonstrating that BChTT can activate p38 mitogen-activated protein kinase (MAPK) and decrease the expression of cyclin D1. researchgate.net The involvement of the p38 pathway in the antiproliferative action of the compound was confirmed through experiments using cells with a silenced p38 gene. researchgate.net These results suggest that the tested thienothiazine derivative inhibits cancer cell proliferation by inducing a p38-mediated downregulation of cyclin D1. researchgate.net

The following table summarizes the effects of the 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one derivative (BChTT) on cellular processes:

Cellular ProcessEffectMolecular MechanismCell Lines
Cell ProliferationInhibition-A549, HT-29, C6 nih.govresearchgate.net
Cell CycleArrest at G0/G1 phasep38 kinase activation, Cyclin D1 downregulationNot specified in abstract researchgate.net

Research on Autophagy Regulation

While direct research on the autophagy-regulating properties of 1H,2H,3H-thieno[2,3-b] nih.govacs.orgthiazin-2-one is not extensively documented, studies on structurally related thieno[2,3-d]pyrimidine derivatives offer valuable insights into the potential of this class of compounds to modulate autophagic processes. A study focused on newly synthesized thiophene and thieno[2,3-d]pyrimidine derivatives investigated their potential to activate autophagic and apoptotic cell death in cancer cells.

In this research, several of the synthesized thieno[2,3-d]pyrimidine compounds were evaluated for their effects on the autophagy process in HT-29, HepG-2, and MCF-7 cancer cell lines using flow cytometry. The results indicated that some of these derivatives were capable of inducing autophagy. Notably, one compound demonstrated the highest autophagic induction among all the tested derivatives, highlighting the potential of the thieno-fused pyrimidine scaffold in modulating this cellular pathway. mdpi.com This suggests that the broader class of thieno-fused heterocycles, which includes thienothiazines, may possess the ability to influence autophagy, a critical process in cell survival and death. Further investigation into thieno[2,3-b] nih.govacs.orgthiazin-2-one and its analogues is warranted to determine their specific effects on autophagy regulation.

Research on Necroptosis and Necrosis Processes

The direct impact of 1H,2H,3H-thieno[2,3-b] nih.govacs.orgthiazin-2-one on necroptosis and necrosis has not been a primary focus of published research. However, studies on the broader class of phenothiazine (B1677639) derivatives, which share some structural similarities, have explored their influence on these forms of cell death. Necroptosis is a programmed form of necrosis, or inflammatory cell death.

A review of existing literature identified several phenothiazine derivatives, including chlorpromazine, fluphenazine, and thioridazine (B1682328), that can modulate necroptosis and necrosis. The specific effect of these compounds was found to be dependent on the drug concentration and the cell line being studied. For instance, thioridazine was shown to induce necrosis in brain and sex organ cells. The mechanism of action is thought to be linked to the modulation of dopamine (B1211576) receptors, which can influence the synthesis of TNF-α, a key initiator of the necroptosis pathway. While this research provides a foundation for understanding how related compounds can affect necrotic cell death, it is important to note that the specific activities of thienothiazine derivatives may differ.

Structure-Activity Relationship (SAR) Studies of Thienothiazine Analogues

Structure-activity relationship (SAR) studies are crucial for the optimization of lead compounds in drug discovery. For thienothiazine analogues and related thieno-fused heterocyclic systems, several SAR studies have elucidated the key structural features that govern their biological activities.

One study on thieno[2,3-b]pyridine derivatives as hepatic gluconeogenesis inhibitors identified a hit compound with a thienopyridine core. The subsequent SAR exploration revealed that substitution at a specific position on the thienopyridine core could significantly improve the compound's potency. Specifically, replacing a trifluoromethyl (CF3) group led to the discovery of derivatives with enhanced inhibitory activity against hepatic glucose production and favorable drug-like properties. nih.gov

In another investigation focused on thieno[2,3-b]pyridin-4-one derivatives as luteinizing hormone-releasing hormone (LHRH) receptor antagonists, extensive SAR studies were conducted. These studies led to the identification of a highly potent and orally bioavailable antagonist. A key finding from the SAR analysis was that a hydroxyalkylamido moiety on a phenyl ring at the 2-position of the thienopyridinone core was essentially equivalent in activity to an alkylureido moiety in that same position. nih.gov

Furthermore, research into 3-substituted thieno[2,3-b] nih.govacs.orgthiazine-6-sulfonamides as carbonic anhydrase inhibitors has provided valuable SAR insights. These studies have demonstrated that the nature of the substituent at the 3-position of the thieno[2,3-b] nih.govacs.orgthiazine ring system plays a critical role in the inhibitory activity of these compounds.

The table below summarizes key SAR findings for thienothiazine analogues and related compounds from various studies.

Compound Series Target/Activity Key SAR Findings Reference
Thieno[2,3-b]pyridine derivativesHepatic gluconeogenesis inhibitorsReplacement of a CF3 group on the core structure improved potency. nih.gov
Thieno[2,3-b]pyridin-4-one derivativesLHRH receptor antagonistsA hydroxyalkylamido moiety on the 2-phenyl ring is bioisosterically equivalent to an alkylureido moiety. nih.gov
3-Substituted thieno[2,3-b] nih.govacs.orgthiazine-6-sulfonamidesCarbonic anhydrase inhibitorsThe substituent at the 3-position is crucial for inhibitory activity.

Bioisosteric Design Principles in Thienothiazine Research

Bioisosteric design is a widely used strategy in medicinal chemistry to modify the properties of a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. This principle has been applied in the research of thienothiazine-related structures.

A notable example of bioisosteric design can be seen in the development of inhibitors for the N-methyl-D-aspartate (NMDA) receptor. In this work, a 3-phenyl-4-hydroxyquinolin-2(1H)-one, a known glycine (B1666218) site antagonist of the NMDA receptor, was used as a template. A bioisosteric replacement of the benzene (B151609) ring in the quinolinone system with a thiophene ring led to the synthesis of thienopyridinone isomers. This benzene/thiophene exchange resulted in a series of 4-hydroxy-5-phenylthieno[2,3-b]pyridin-6(7H)-ones, with the most potent isomer demonstrating comparable activity to the original quinolinone template. researchgate.net

Another study involving thieno[2,3-d]pyrimidine derivatives as PI3K inhibitors explored the bioisosteric replacement of a hydroxyl (OH) group. The researchers found that substituting the OH group with a bioisosteric amine (NH2) group resulted in a significant decrease in the compound's inhibitory activity. nih.gov This highlights that not all bioisosteric replacements will lead to improved or even maintained activity and that the biological context is critical.

These examples demonstrate the application of bioisosteric design principles in the exploration of thieno-fused heterocyclic systems. The strategic replacement of atoms or groups can lead to novel compounds with modulated biological activities, providing a valuable tool for lead optimization in thienothiazine research.

The following table provides examples of bioisosteric replacements in thienothiazine-related research.

Original Moiety Bioisosteric Replacement Compound Series Impact on Activity Reference
Benzene ring (in quinolinone)Thiophene ringThieno[2,3-b]pyridinonesMaintained comparable potency researchgate.net
Hydroxyl (OH) groupAmine (NH2) groupThieno[2,3-d]pyrimidinesSignificant drop in activity nih.gov

Emerging Research Directions and Future Perspectives in Thienothiazine Chemistry

Development of Novel Synthetic Strategies for Complex Thienothiazine Architectures

The synthesis of complex molecular architectures is a cornerstone of modern drug discovery, enabling the exploration of novel chemical space and the fine-tuning of pharmacological properties. In the context of thienothiazines, researchers are increasingly moving beyond traditional synthetic routes to embrace more sophisticated and efficient strategies.

One of the forefronts in this endeavor is the application of multicomponent reactions (MCRs) . These reactions, in which three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all the starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. For instance, novel MCRs are being explored for the one-pot synthesis of highly functionalized thiazine (B8601807) and thienothiazine derivatives, which can then be further elaborated to yield complex structures.

Another area of active development is the use of advanced catalytic methods . Transition-metal catalysis, for example, has proven to be a powerful tool for the construction of C-S and C-N bonds, which are crucial for the assembly of the thienothiazine core. Methodologies such as Ullmann-type couplings and lithiation-electrophile trapping sequences are being refined to allow for the synthesis of intricate dithieno nih.govmdpi.comthiazines and bis nih.govbenzothieno nih.govmdpi.comthiazines. These approaches facilitate the introduction of a wide array of substituents, enabling the creation of libraries of compounds with diverse electronic and steric properties.

Furthermore, the principles of green chemistry are being increasingly integrated into synthetic design. The use of microwave-assisted synthesis, for example, has been shown to accelerate reaction times, improve yields, and reduce the consumption of hazardous solvents in the preparation of various heterocyclic compounds, including thiazine derivatives. The development of solvent-free or aqueous-based synthetic protocols is also a key focus, aiming to minimize the environmental impact of chemical synthesis.

These innovative synthetic strategies are pivotal for accessing novel and complex thienothiazine architectures, which are essential for probing structure-activity relationships and identifying next-generation therapeutic agents.

Synthetic StrategyDescriptionAdvantages
Multicomponent Reactions (MCRs)Three or more reactants combine in a single step to form a complex product.High efficiency, atom economy, rapid generation of molecular diversity.
Advanced Catalytic MethodsUtilization of transition-metal catalysts for key bond formations (e.g., C-S, C-N).High selectivity, functional group tolerance, access to complex structures.
Green Chemistry ApproachesEmploying environmentally benign techniques like microwave-assisted synthesis.Reduced reaction times, improved yields, minimized waste and energy consumption.

Exploration of New Biological Research Targets beyond Current Scope

While the thieno[2,3-b] nih.govmdpi.comthiazine scaffold has been associated with certain biological activities, the full extent of its therapeutic potential remains largely untapped. Current research is focused on expanding the biological target space for this versatile heterocycle, moving beyond established areas and into novel therapeutic domains.

One promising avenue of exploration is in the field of oncology. Derivatives of the closely related thieno[2,3-b]pyridine (B153569) scaffold have demonstrated significant anti-proliferative activity against various cancer cell lines, including colon and triple-negative breast cancer. researchgate.net Notably, a specific thieno[2,3-b]pyridine compound was found to target cancer stem cells by inducing a metabolic shift from lipid to glucose metabolism, highlighting a novel mechanism of action. mdpi.com This suggests that thieno[2,3-b] nih.govmdpi.comthiazin-2-one and its analogues could be investigated as potential anticancer agents, possibly targeting key signaling pathways involved in tumor growth and metastasis. Indeed, other thieno-fused heterocyclic systems have been explored as inhibitors of protein kinases such as EGFR, VEGFR-2, and BRAF, which are critical targets in cancer therapy.

Beyond cancer, there is growing interest in the potential of thienothiazine derivatives for the treatment of neurodegenerative diseases. For instance, research into related thieno-fused compounds has shown promise in the context of Huntington's disease, a debilitating genetic disorder. mdpi.com The unique structural features of the thieno[2,3-b] nih.govmdpi.comthiazin-2-one core may allow for the design of compounds that can cross the blood-brain barrier and interact with novel targets within the central nervous system.

Furthermore, the documented activity of 3-substituted thieno[2,3-b] nih.govmdpi.comthiazine-6-sulfonamides as potent inhibitors of carbonic anhydrase II opens up possibilities for their application in other therapeutic areas where this enzyme plays a crucial role. nih.govnih.gov This includes not only ocular disorders like glaucoma but also potentially neurological conditions and certain types of cancer. The exploration of these and other novel biological targets will be crucial in unlocking the full therapeutic value of the thienothiazine scaffold.

Application of Artificial Intelligence and Machine Learning in Thienothiazine Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools for the rational design and optimization of novel therapeutic agents. In the context of thienothiazine chemistry, these computational approaches are poised to accelerate the identification of promising drug candidates.

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established computational technique that can be enhanced by ML algorithms. By analyzing the relationship between the chemical structure of a series of compounds and their biological activity, QSAR models can predict the activity of novel, untested molecules. For heterocyclic compounds, QSAR has been successfully used to develop predictive models for various biological properties, including antimicrobial and antifungal activities. This approach can be applied to thienothiazine derivatives to guide the synthesis of compounds with improved potency and selectivity.

Virtual screening of large chemical libraries is another area where AI and ML are making a significant impact. By employing sophisticated algorithms to dock virtual compounds into the binding site of a biological target, researchers can identify potential hits with a high probability of being active. This in silico approach significantly reduces the time and cost associated with high-throughput screening of physical compound libraries. For instance, virtual screening has been instrumental in the development of thieno[2,3-b]pyridine analogues as anticancer agents.

Furthermore, de novo drug design powered by generative AI models is an emerging frontier. These models can learn the underlying patterns in large datasets of known active molecules to generate novel chemical structures with desired pharmacological properties. This technology holds the potential to design entirely new thienothiazine scaffolds with optimized activity and drug-like characteristics. The application of these AI and ML techniques will undoubtedly play a pivotal role in the future design and development of thienothiazine-based therapeutics.

AI/ML ApplicationDescriptionPotential Impact on Thienothiazine Design
QSAR ModelingPredicting biological activity based on chemical structure.Guidance for synthesizing more potent and selective analogues.
Virtual ScreeningIn silico docking of compound libraries to biological targets.Rapid identification of potential hit compounds for further testing.
De Novo Drug DesignGeneration of novel chemical structures with desired properties.Creation of innovative thienothiazine scaffolds with optimized activity.

Integration of Multidisciplinary Approaches for Comprehensive Understanding

A deep and comprehensive understanding of the therapeutic potential of thienothiazine compounds necessitates a move away from siloed research efforts towards a more integrated, multidisciplinary approach. The convergence of expertise from various scientific disciplines is crucial for elucidating the complex interplay between chemical structure, biological activity, and therapeutic outcomes.

A successful drug discovery program for thienothiazine derivatives will require close collaboration between medicinal chemists, pharmacologists, and computational scientists . nih.gov Medicinal chemists will be responsible for the design and synthesis of novel compounds, while pharmacologists will evaluate their biological activity in relevant in vitro and in vivo models. Computational scientists will provide the essential in silico tools for molecular modeling, virtual screening, and data analysis that guide the entire process.

Furthermore, the incorporation of systems biology approaches can provide a more holistic view of the effects of thienothiazine compounds on biological systems. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can identify not only the primary biological target of a compound but also its off-target effects and its impact on broader cellular pathways and networks. mdpi.comnih.gov This systems-level understanding is critical for predicting both the efficacy and the potential toxicity of a drug candidate.

The use of chemical biology tools will also be instrumental in dissecting the mechanism of action of thienothiazine derivatives. The development of chemical probes and activity-based protein profiling techniques can help to identify the specific protein targets of these compounds and to visualize their engagement in a cellular context. By embracing these multidisciplinary approaches, the scientific community can build a more complete and nuanced understanding of thienothiazine chemistry and biology, ultimately leading to the development of safer and more effective medicines.

Potential for Lead Compound Identification in Pre-clinical Drug Discovery Programs

The thieno[2,3-b] nih.govmdpi.comthiazine scaffold and its derivatives have already demonstrated significant potential for the identification of lead compounds in pre-clinical drug discovery programs across a range of therapeutic areas. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.

Research has shown that certain thieno[2,3-b] nih.govmdpi.comthiazine derivatives exhibit promising biological activities that warrant further investigation. For example, some analogues have been identified as smooth muscle relaxants and potassium channel-opening agents, suggesting their potential utility in the treatment of cardiovascular and other related diseases. nih.gov Additionally, specific thieno[2,3-b] nih.govmdpi.comthiazin-2-ones have been patented as urokinase inhibitors, indicating a possible role in cancer therapy and the prevention of metastasis. nih.gov

The structural similarity of the thieno[2,3-b] nih.govmdpi.comthiazine core to other biologically active heterocyclic systems, such as the thieno[2,3-b]pyridines, further enhances its potential as a source of lead compounds. Thienopyridines have been successfully developed as lead compounds for a variety of targets, including adenosine (B11128) A1 receptors for the potential treatment of epilepsy. researchgate.net The chemical tractability of the thienothiazine scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties, a crucial step in the lead optimization phase of drug discovery.

The identification of these initial lead compounds provides a strong foundation for future pre-clinical development. Through iterative cycles of design, synthesis, and biological evaluation, guided by the multidisciplinary and computational approaches outlined in the preceding sections, it is anticipated that novel thienothiazine-based drug candidates will emerge and progress towards clinical evaluation.

Compound ClassPotential Therapeutic ApplicationStatus
Thieno[2,3-b] nih.govmdpi.comthiazine derivativesSmooth muscle relaxation, potassium channel openingLead compound identification
Thieno[2,3-b] nih.govmdpi.comthiazin-2-onesUrokinase inhibition (anticancer)Patented lead compounds
3-Substituted thieno[2,3-b] nih.govmdpi.comthiazine-6-sulfonamidesCarbonic anhydrase II inhibition (ocular hypertension)Pre-clinical investigation

Q & A

Q. Key Steps :

Scaffold Assembly : Thiophene and thiazine ring fusion under controlled temperature (40–80°C).

Oxidation : UHP or alternative oxidants for sulfur incorporation.

Functionalization : Electrophilic substitution at the 3-position using aryl bromides or nitration reagents.

Advanced: How can reaction conditions be optimized to improve yield and purity of thieno-thiazinone derivatives?

Contradictions in yield data (e.g., 80% vs. 92% for similar substrates ) suggest solvent polarity and catalyst selection are critical. For example:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution but may increase side reactions.
  • Catalysts : Lewis acids (e.g., AlCl₃) improve regioselectivity in nitration reactions .
  • Chromatography : Gradient elution (petroleum ether to EtOAc) reduces co-elution of byproducts .

Q. Experimental Validation :

  • Compare yields under varying solvent systems (e.g., DCM vs. DMF).
  • Monitor reaction progress via TLC or HPLC to identify optimal stopping points.

Basic: What spectroscopic techniques are critical for characterizing thieno-thiazinone derivatives?

NMR Spectroscopy :

  • ¹H NMR : Aromatic protons (δ 7.5–8.9 ppm) and methyl/methoxy groups (δ 2.3–3.9 ppm) confirm substitution patterns .
  • ¹³C NMR : Carbonyl signals (δ 165–185 ppm) validate the thiazin-2-one core .

Mass Spectrometry : EI-MS confirms molecular weight (e.g., m/z = 284 for nitrophenyl derivatives ).

X-ray Crystallography : Resolves regiochemical ambiguities in fused-ring systems .

Advanced: How do substituents at the 3-position influence electronic and biological properties?

Electron-withdrawing groups (e.g., nitro, halogens) enhance electrophilicity and potential bioactivity. For example:

  • 4-Nitrophenyl derivative (3h) : Exhibits strong π-π stacking interactions in crystallography, correlating with antimicrobial activity .
  • 4-Halophenyl derivatives (3d–3g) : Chlorine and bromine substituents increase lipophilicity, improving membrane permeability in cellular assays .

Q. Methodological Approach :

  • DFT Calculations : Predict HOMO-LUMO gaps and charge distribution.
  • SAR Studies : Compare IC₅₀ values against substituent Hammett constants.

Basic: What are the stability and storage requirements for thieno-thiazinone compounds?

  • Light Sensitivity : Thiazinone cores degrade under UV light; store in amber vials at –20°C .
  • Moisture Sensitivity : Hydrolytic cleavage of the thiazinone ring occurs in aqueous media; use anhydrous solvents for long-term storage .

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or anticancer activity may arise from:

Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.

Purity : Byproducts from incomplete oxidation (e.g., sulfoxide vs. sulfone) can skew results .

Q. Resolution Strategy :

  • HPLC-Purified Samples : Ensure >95% purity before bioassays.
  • Control Experiments : Test intermediates (e.g., 1,4-dihydro precursors) to isolate active moieties .

Basic: What computational tools are used to model thieno-thiazinone reactivity?

  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways.
  • Docking Software (AutoDock) : Predicts binding affinities for drug design .

Advanced: How to design derivatives for enhanced optoelectronic properties?

  • π-Extension : Fusing additional thiophene rings (e.g., dithieno analogs) reduces bandgap, as seen in ladder-type phosphasilins .
  • Substituent Effects : Electron-donating groups (e.g., methoxy) shift absorption maxima to visible wavelengths .

Q. Experimental Protocol :

Synthesize π-extended analogs via Pd-catalyzed cross-coupling.

Characterize optoelectronic properties using UV-Vis and cyclic voltammetry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.